5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine
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Overview
Description
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine typically involves the reaction of 2,5-dimethylpyrrole with 2-methoxypyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole and pyridine derivatives are combined in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitumor activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the pyridine moiety.
2-Methoxypyridine: Contains the pyridine ring with a methoxy group but lacks the pyrrole ring.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A related compound with additional functional groups
Uniqueness
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-2-methoxypyridine |
InChI |
InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)11-6-7-12(15-3)13-8-11/h4-8H,1-3H3 |
InChI Key |
JOSVQQDTVYZKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)OC)C |
Origin of Product |
United States |
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